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molecular formula C12H13BrO2 B3187843 4-Bromo-2-ethyl-7-methoxy-2,3-dihydro-1H-inden-1-one CAS No. 177362-58-2

4-Bromo-2-ethyl-7-methoxy-2,3-dihydro-1H-inden-1-one

Cat. No. B3187843
M. Wt: 269.13 g/mol
InChI Key: MXBWVNHYOUMNQE-UHFFFAOYSA-N
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Patent
US06214876B1

Procedure details

A mixture of the indanone (5c, 29.7 g, 0.110 mol), sodium acetate (15.0 g, 0.183 mol), 10% palladium-coal (3.01 g) in acetic acid (300 ml) was hydrogenated at atmospheric pressure. The catalyst was filtered off and the solvent evaporated. The residue was partitioned between water and AcOEt and the aqueous layer was extracted with AcOEt. The combined organic layers were washed with water, 5% NaHCO3 and brine, dried, filtered and evaporated. The crude product was purified by recrystallization from hexane:AcOEt to give the pure titled compound (15.7 g, 3 steps yield 51%), mp, 67-69° C.
Quantity
29.7 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
palladium-coal
Quantity
3.01 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
51%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[C:7]2[C:3]=1[CH2:4][CH:5]([CH2:14]C)[C:6]2=[O:13].C([O-])(=[O:18])C.[Na+].CCOC(C)=O>C(O)(=O)C>[CH3:12][O:11][C:8]1[CH:7]=[C:3]([CH2:4][CH:5]([CH3:14])[C:6]([OH:13])=[O:18])[CH:2]=[CH:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
29.7 g
Type
reactant
Smiles
BrC1=C2CC(C(C2=C(C=C1)OC)=O)CC
Name
Quantity
15 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
palladium-coal
Quantity
3.01 g
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water and AcOEt
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with AcOEt
WASH
Type
WASH
Details
The combined organic layers were washed with water, 5% NaHCO3 and brine
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by recrystallization from hexane

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)CC(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.7 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 73.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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